(5-Ethylpyridin-3-yl)methanamine dihydrochloride
Description
(5-Ethylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridine derivative characterized by an ethyl group at the 5-position of the pyridine ring and a methanamine group at the 3-position, stabilized as a dihydrochloride salt. Pyridine-based methanamines are frequently employed in medicinal chemistry as building blocks for drug discovery due to their ability to modulate pharmacokinetic properties and interact with biological targets through hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
(5-ethylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-7-3-8(4-9)6-10-5-7;;/h3,5-6H,2,4,9H2,1H3;2*1H |
InChI Key |
JTPLKULDBOIXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Ethylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 5-ethylpyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
(5-Ethylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
(5-Ethylpyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Ethylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Halogen-Substituted Analogs
- (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride Molecular Formula: C₇H₁₁Cl₂FN₂ Key Features: Fluorine at the 5-position and an ethanamine group at the 3-position. The R-configuration introduces stereochemical specificity, which may enhance target selectivity in chiral environments .
(5-Chloro-3-Methylpyridin-2-yl)methanamine Hydrochloride
- Molecular Formula : C₇H₉Cl₂N₂
- Key Features : Chlorine (electron-withdrawing) at the 5-position and a methyl group at the 3-position.
- Impact : Chlorine enhances metabolic stability but may reduce lipophilicity compared to ethyl substituents. The methyl group at the 3-position sterically hinders interactions at certain binding sites .
Alkyl-Substituted Analogs
- (5-(4-Methylpyridin-3-yl)thiophene-2-yl)methanamine Dihydrochloride (6g) Molecular Formula: Not explicitly stated, but structurally incorporates a thiophene ring fused to a methylpyridine moiety. Key Features: Thiophene introduces sulfur-based aromaticity, which may enhance π-π interactions in hydrophobic pockets.
Heterocyclic Ring Modifications
Pyrimidine-Based Analogs
- 1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride
- Molecular Formula : C₈H₁₅Cl₂N₃
- Key Features : Pyrimidine ring (two nitrogen atoms) replaces pyridine, with a propyl group at the 2-position.
- Impact : The additional nitrogen in pyrimidine enhances hydrogen-bonding capacity, improving solubility in aqueous media. Propyl substituents increase lipophilicity, favoring blood-brain barrier penetration .
Cyclopentyl-Modified Analogs
- [3-(Aminomethyl)cyclopentyl]methanamine Dihydrochloride Molecular Formula: C₈H₁₈Cl₂N₂ (estimated) Key Features: Cyclopentyl ring replaces pyridine, creating a non-aromatic, aliphatic structure.
Biological Activity
(5-Ethylpyridin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H10Cl2N
- Molecular Weight : 191.07 g/mol
- IUPAC Name : (5-Ethylpyridin-3-yl)methanamine dihydrochloride
The biological activity of (5-Ethylpyridin-3-yl)methanamine dihydrochloride is primarily attributed to its interaction with various biological targets. The pyridine ring contributes to its ability to engage in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, potentially altering signaling pathways.
Antimicrobial Activity
Research indicates that (5-Ethylpyridin-3-yl)methanamine dihydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has shown efficacy against fungal strains, indicating a broad-spectrum antimicrobial potential.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of various pyridine derivatives, including (5-Ethylpyridin-3-yl)methanamine dihydrochloride, against common pathogens. Results demonstrated significant inhibition zones, particularly against E. coli and C. albicans, highlighting its potential as an antifungal agent . -
Structure-Activity Relationship (SAR) Analysis :
Research focused on the SAR of related compounds revealed that modifications in the pyridine ring could enhance biological activity. The presence of the ethyl group at position 5 was found to be crucial for maintaining potency against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
